molecular formula C11H13N3O3S3 B12219290 N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide

Cat. No.: B12219290
M. Wt: 331.4 g/mol
InChI Key: BRYKNVMAYYBUKU-UHFFFAOYSA-N
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Description

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates two pharmaceutically significant motifs: a 1,3,4-thiadiazole ring and a thiophene carboxamide group. Compounds featuring this hybrid architecture are of substantial interest due to their diverse and potent biological activities. The primary research applications for this class of compounds include investigation as anticancer agents and antiviral therapeutics . Structurally similar 1,3,4-thiadiazole-thiophene derivatives have demonstrated promising in vitro activities against challenging human cancer cell lines, including hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . The proposed mechanism of action for such compounds often involves interaction with key enzymatic targets; for instance, some analogs are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is critical for cell proliferation . Furthermore, the 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of novel antiviral agents , with recent research focusing on its potential to inhibit essential viral enzymes, such as the SARS-CoV-2 main protease (Mpro) . Beyond oncology and virology, related 1,3,4-thiadiazole-2-carboxamide derivatives have also shown significant anti-inflammatory and antibacterial properties in research settings, acting through mechanisms like the inhibition of protein denaturation and targeting bacterial enzymes such as dihydropteroate synthase (DHPS) . The presence of the butylsulfonyl group in this specific compound may influence its solubility and electronic characteristics, potentially enhancing its binding affinity to biological targets. This makes it a valuable chemical tool for researchers exploring new therapeutic avenues in these fields. Please Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13N3O3S3

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H13N3O3S3/c1-2-3-7-20(16,17)11-14-13-10(19-11)12-9(15)8-5-4-6-18-8/h4-6H,2-3,7H2,1H3,(H,12,13,15)

InChI Key

BRYKNVMAYYBUKU-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Table 1. Key Reaction Parameters for Intermediate Steps

Step Reagents/Conditions Yield (%) Reference
Thiadiazole formation Hydrazine-carbodithioates, EtOH, reflux 65–78
Sulfonation H₂O₂, acetic acid, 80°C 82
Amide coupling EDC/HOBt, CH₃CN, 24 h 70–85

Structural Validation and Characterization

  • Spectroscopy : IR (C=O at 1,650 cm⁻¹, S=O at 1,150 cm⁻¹), ¹H NMR (thiophene protons at δ 7.05–7.35 ppm).
  • Mass spectrometry : Molecular ion peaks align with theoretical m/z (e.g., 211.324 for thiophene-carboxamide derivatives).

Challenges and Optimization

  • Stereoselectivity : The (2E)-configuration is stabilized by intramolecular hydrogen bonding, confirmed via NOESY.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves geometric isomers.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Physical Properties

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight Key Functional Groups
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide Butylsulfonyl (5), Thiophene-2-carboxamide Not reported ~400 (estimated) Sulfonyl, Thiophene, Amide
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (11f) Thiophene-2-carbonyl (5), Phenyl (3) 240–242 440.48 Carbonyl, Chromene, Thiadiazole
N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylbenzamide 2-Chlorobenzylsulfonyl (5), 2-Methylbenzamide Not reported 407.9 Sulfonyl, Chlorophenyl, Amide
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-3-oxopropanenitrile) (6f) Acetyl (5), 4-Chlorophenyl (3) 295 775.73 Acetyl, Chlorophenyl, Nitrile

Key Observations :

  • Sulfonyl-containing derivatives (e.g., ) exhibit higher molecular weights (~400–775 Da) and variable melting points (171–295°C) depending on substituent bulk and symmetry .
  • Thiophene-containing analogs (e.g., 11f) demonstrate elevated melting points (>240°C), likely due to π-π stacking interactions from aromatic systems .

Key Observations :

  • Sulfonyl and nitro groups enhance anticancer potency, as seen in ’s compound (IC50 = 12.4 μM for HeLa cells) .
  • Thiophene and chromene moieties (e.g., 11f) may broaden bioactivity spectra, though specific data are lacking .

Molecular Docking and Computational Insights

  • Thiadiazole derivatives (e.g., ) show strong binding to dihydrofolate reductase (DHFR), a key anticancer target, via hydrogen bonding and π-stacking .
  • The butylsulfonyl group in the target compound may occupy hydrophobic pockets in enzyme active sites, similar to chlorophenyl substituents in ’s derivatives .

Biological Activity

N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring system, which is recognized for its ability to interact with various biological targets. The butylsulfonyl and thiophene moieties enhance its pharmacological profile by potentially improving solubility and binding affinity to target proteins.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their broad range of biological activities, including:

  • Anticancer Activity : Many thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation.
  • Antimicrobial Effects : Thiadiazoles are also noted for their activity against bacteria and fungi.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects against multiple cancer cell lines, including HepG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) with IC50 values ranging from 3.97 to 9.62 μM .
  • Mechanistic Studies :
    • Inhibitory activity against VEGFR-2 tyrosine kinase was observed with IC50 values between 8.2 to 11.5 nM for several derivatives . This suggests that the compound may hinder angiogenesis in tumors.
    • Molecular docking studies revealed strong binding interactions between the compound and target enzymes, elucidating its potential as a selective inhibitor .

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives:

  • In Vivo Studies : In an investigation into renal ischemia/reperfusion injury, thiadiazole derivatives showed protective effects through anti-apoptotic mechanisms . For instance, compound 2c significantly reduced tissue damage and exhibited potent anti-apoptotic activity.
  • Structure-Activity Relationship (SAR) : A study focused on optimizing the structure of thiadiazole derivatives identified key substituents that enhanced anticancer activity against c-Met mutants . The most promising derivative showed IC50 values as low as 34.48 nM.

Comparative Biological Activity Table

Compound NameTargetIC50 ValueMechanism of Action
N-[...]-thiopheneVEGFR-28.2 - 11.5 nMTyrosine kinase inhibition
Compound 2cRenal I/R injuryNot specifiedAnti-apoptotic
Compound 51amc-Met34.48 nMCell cycle arrest and apoptosis

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